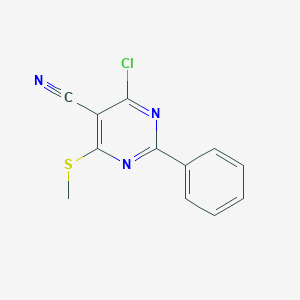

4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Guanazole, also known as 3,5-diamino-1,2,4-triazole, is a heterocyclic compound with the molecular formula C2H5N5. It is an aromatic amine that features a five-membered ring containing three nitrogen atoms. Guanazole is known for its versatile coordination chemistry and has been studied for various applications in chemistry, biology, and industry .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Guanazol kann durch die Reaktion von Dicyandiamid mit Hydrazinsalzen synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen von Dicyandiamid mit Hydrazindihydrohalogenid in Wasser, was zu einer hohen Ausbeute an Guanazol führt . Der Prozess lässt sich wie folgt zusammenfassen: [ \text{Dicyandiamid} + \text{Hydrazindihydrohalogenid} \rightarrow \text{Guanazol} ]

Industrielle Produktionsmethoden: Die industrielle Produktion von Guanazol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Hydrazinsalzen und kontrolliertes Erhitzen sind entscheidend für die effiziente Produktion von Guanazol .

Analyse Chemischer Reaktionen

Reaktionstypen: Guanazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Guanazol kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Guanazolring modifizieren.

Substitution: Guanazol kann an Substitutionsreaktionen teilnehmen, bei denen seine Aminogruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsmittel: Halogene, Nitroverbindungen.

Hauptsächlich gebildete Produkte:

Oxidationsprodukte: Verschiedene oxidierte Derivate von Guanazol.

Reduktionsprodukte: Reduzierte Formen von Guanazol mit modifizierten funktionellen Gruppen.

Substitutionsprodukte: Substituierte Guanazolderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Guanazol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Biologie: Untersucht wegen seines Potenzials als antineoplastisches Mittel und DNA-Synthesehemmer.

Industrie: Verwendet bei der Herstellung von flammhemmenden Materialien und hydrophoben Beschichtungen

5. Wirkmechanismus

Guanazol übt seine Wirkung aus, indem es mit bestimmten molekularen Zielen und Signalwegen interagiert:

Wirkmechanismus

Guanazole exerts its effects by interacting with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Guanazol ist aufgrund seiner spezifischen Struktur und Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

3-Azido-5-amino-1,2,4-triazol: Ein Derivat von Guanazol mit Azido-Substitution.

1-Acylguanazol: Durch Acylierung von Guanazol gebildet.

Andere Triazole: Verbindungen mit ähnlichen Triazolringen, aber verschiedenen Substituenten.

Biologische Aktivität

4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group at the 4-position, a methylthio group at the 6-position, and a phenyl group at the 2-position of the pyrimidine ring, along with a carbonitrile substituent at the 5-position.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Assays : The compound has shown promising results in cytotoxicity assays against several cancer cell lines. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cells.

-

Mechanisms of Action : The mechanisms by which this compound exerts its anticancer effects may include:

- Induction of apoptosis through activation of caspases.

- Inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

- Targeting specific signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects.

- Microbial Strains Tested : The compound was evaluated against various microbial strains, including E. coli, S. aureus, and P. aeruginosa. Results indicated that it possesses moderate antibacterial activity.

- Minimum Inhibitory Concentration (MIC) : The MIC values varied depending on the strain tested, with some derivatives showing promising results against resistant strains.

Study on Anticancer Efficacy

A recent study highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models. Mice injected with MCF-7 cells showed a significant reduction in tumor size when treated with the compound compared to control groups.

Antimicrobial Evaluation

In another investigation, researchers synthesized various derivatives of pyrimidines and assessed their antimicrobial properties. Compounds similar to 4-Chloro-6-(methylthio)-2-phenylpyrimidine demonstrated enhanced activity against multi-drug resistant bacterial strains, suggesting potential as new antimicrobial agents.

Eigenschaften

IUPAC Name |

4-chloro-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3S/c1-17-12-9(7-14)10(13)15-11(16-12)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQOFHGQPGHIJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352840 |

Source

|

| Record name | 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118996-61-5 |

Source

|

| Record name | 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.